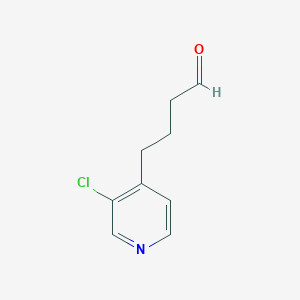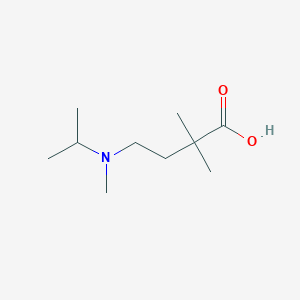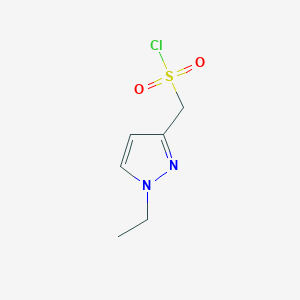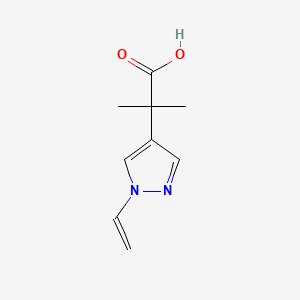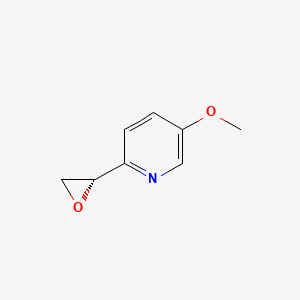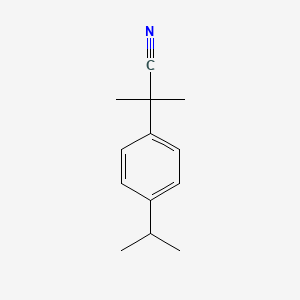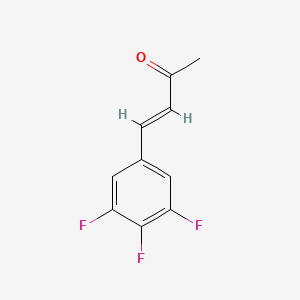
Methyl (R)-3-(1-hydroxyethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-3-(1-hydroxyethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group and a hydroxyethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-(1-hydroxyethyl)benzoate typically involves the esterification of ®-3-(1-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-3-(1-hydroxyethyl)benzoate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-(1-hydroxyethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major product is ®-3-(1-carboxyethyl)benzoic acid.
Reduction: The major product is ®-3-(1-hydroxyethyl)benzyl alcohol.
Substitution: Depending on the substituent introduced, various substituted benzoates can be formed.
Scientific Research Applications
Methyl ®-3-(1-hydroxyethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Research is being conducted on its potential use as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Methyl ®-3-(1-hydroxyethyl)benzoate involves its interaction with specific molecular targets. In biological systems, it can be hydrolyzed by esterases to release ®-3-(1-hydroxyethyl)benzoic acid, which can then participate in various metabolic pathways. The hydroxyethyl group can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl ®-4-(1-hydroxyethyl)benzoate
- Ethyl ®-3-(1-hydroxyethyl)benzoate
- Methyl ®-3-(1-hydroxypropyl)benzoate
Uniqueness
Methyl ®-3-(1-hydroxyethyl)benzoate is unique due to the specific positioning of the hydroxyethyl group on the benzene ring, which influences its reactivity and interaction with biological molecules. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 3-[(1R)-1-hydroxyethyl]benzoate |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7,11H,1-2H3/t7-/m1/s1 |
InChI Key |
NYOJUUILPLWPHN-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)OC)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



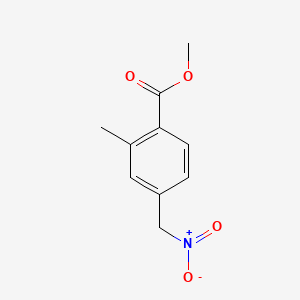
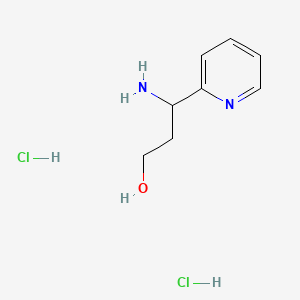
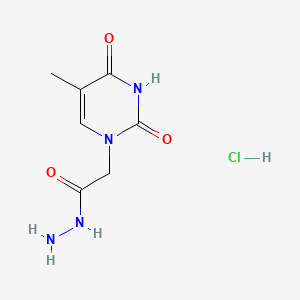
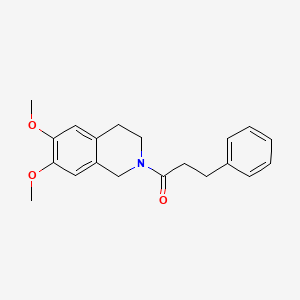
![3-{[(Benzyloxy)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B13586960.png)

